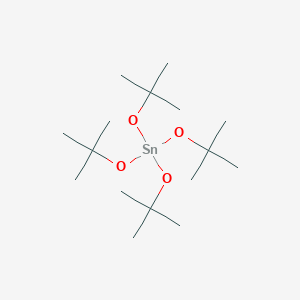

Tin(IV) tert-butoxide

Descripción

Propiedades

IUPAC Name |

tetrakis[(2-methylpropan-2-yl)oxy]stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4C4H9O.Sn/c4*1-4(2,3)5;/h4*1-3H3;/q4*-1;+4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSXGKVOYAKRLCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)O[Sn](OC(C)(C)C)(OC(C)(C)C)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H36O4Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36809-75-3 | |

| Record name | Tin(IV) tert-butoxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Diethylamine-Mediated Alcoholysis of Tin Tetrachloride

The most widely adopted method involves the base-catalyzed alcoholysis of tin(IV) chloride (SnCl₄) with tert-butanol (t-BuOH). The reaction proceeds via a two-step adduct formation and ligand exchange mechanism :

Reaction Scheme

-

Adduct Formation :

-

Alcoholysis :

Procedure :

-

SnCl₄ is dissolved in anhydrous tetrahydrofuran (THF) under nitrogen.

-

Diethylamine (2 equivalents) is added dropwise at 0°C, forming a bis-adduct.

-

Excess t-BuOH (4.2 equivalents) is introduced, and the mixture is stirred for 14 hours at room temperature .

-

Volatiles are removed under vacuum, and the residue is sublimed at 40°C/10⁻² Torr to yield colorless crystals (80% yield) .

Optimization Insights :

-

Stoichiometry : A 10% excess of t-BuOH ensures complete chloride displacement.

-

Sublimation : Critical for removing residual diethylammonium chloride. Lower pressures (<10⁻³ Torr) improve purity but reduce yield to 70% .

Trans-Alcoholysis of Tin Alkoxides

This method enables the synthesis of Sn(O-t-Bu)₄ from less volatile tin alkoxides (e.g., Sn(OEt)₄) through ligand exchange :

Reaction Scheme :

Procedure :

-

Sn(OEt)₄ and t-BuOH are refluxed in benzene with azeotropic water removal.

-

Ethanol is distilled off, shifting equilibrium toward the tert-butoxide product.

-

The crude product is purified by vacuum sublimation (60°C/0.1 mmHg).

Key Advantages :

Salt Elimination Using Alkali Metal tert-Butoxides

Though less common, this route employs alkali metal alkoxides to displace chloride ligands :

Reaction Scheme :

(M = Na, K)

Procedure :

-

Sodium tert-butoxide (4.2 eq) is suspended in dry hexane.

-

SnCl₄ is added slowly at -78°C, followed by warming to 25°C over 6 hours.

-

Sodium chloride is filtered, and the filtrate is concentrated to yield Sn(O-t-Bu)₄ (65% yield).

Challenges :

-

Incomplete chloride substitution leads to mixed chloro-alkoxide byproducts.

-

Requires rigorous exclusion of moisture to prevent hydrolysis.

Direct Synthesis from Metallic Tin

A nascent method involves oxidative alkoxylation of tin metal, though yields remain suboptimal :

Reaction Scheme :

Procedure :

-

Tin powder reacts with t-BuOH and iodine in refluxing toluene.

-

HI is neutralized with molecular sieves.

-

Product isolation via fractional distillation affords 40% yield.

Limitations :

-

Low efficiency due to competing side reactions.

-

Requires costly iodine stoichiometry.

Comparative Analysis of Synthesis Methods

| Method | Yield | Purity | Key Advantages | Drawbacks |

|---|---|---|---|---|

| Diethylamine-Mediated | 80% | ≥99% | High reproducibility | Requires toxic diethylamine |

| Trans-Alcoholysis | 85% | 98% | Avoids SnCl₄ handling | Limited to pre-formed alkoxides |

| Salt Elimination | 65% | 95% | Simple reagents | Mixed chloro-alkoxide impurities |

| Metallic Tin Route | 40% | 90% | Direct metal utilization | Low yield, high iodine cost |

Structural Characterization and Quality Control

Post-synthetic validation employs multiple techniques:

Aplicaciones Científicas De Investigación

Chemical Synthesis

Tin(IV) tert-butoxide serves as a crucial reagent in organic synthesis, particularly in polymer chemistry. It acts as a catalyst in the production of:

- Polyurethane Foams : Its ability to facilitate polymerization reactions makes it essential in creating flexible and rigid foams used in insulation and cushioning materials.

- Elastomers : The compound is involved in synthesizing elastomeric materials that exhibit high elasticity and resilience.

Table 1: Key Reactions Involving this compound

| Reaction Type | Description | Products Formed |

|---|---|---|

| Polymerization | Catalyzes formation of polyurethanes | Polyurethane foams and elastomers |

| Oxidation | Acts as an oxidizing agent | Alcohols, ketones, carboxylic acids |

| Reduction | Functions as a reducing agent | Alkanes, alkenes |

| Nucleophilic Substitution | Replaces functional groups in organic molecules | Substituted organic compounds |

Biological Applications

Research has indicated that this compound exhibits notable biological activities, particularly antimicrobial properties. Studies have shown its efficacy against various bacterial strains, making it a candidate for developing antibacterial agents.

Case Study: Antimicrobial Activity

A study evaluated the antimicrobial effects of this compound against Staphylococcus aureus and Pseudomonas aeruginosa, showing promising results.

Table 2: Antimicrobial Activity of Organotin Compounds

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Phenyltin(IV) Methylcyclohexyldithiocarbamate | Staphylococcus aureus | 2.5 mg/mL |

| This compound | Salmonella typhimurium | Not specified |

| This compound | Bacillus subtilis | Not specified |

Material Science

This compound is also utilized in material science, particularly in the synthesis of metal oxide films through chemical vapor deposition (CVD). It serves as a precursor for:

- Tin Oxide Thin Films : These films are critical for applications in electronics and optoelectronics due to their conductive properties.

Case Study: Thin Film Production

A recent study demonstrated the use of this compound in atmospheric atomic layer deposition to create uniform SnO₂ thin films, which are essential for transparent conductive coatings.

Environmental Applications

The compound has been explored for its photocatalytic properties. Research indicates that this compound can be used to synthesize nanofibrous membranes capable of degrading organic dyes under UV light.

Case Study: Photocatalytic Applications

In a study focused on environmental sustainability, membranes produced from this compound were found to effectively degrade dyes, showcasing its potential for wastewater treatment applications.

Toxicological Profile

While this compound shows promise in various applications, understanding its toxicological profile is crucial. Studies indicate:

- Moderate ecotoxicological effects.

- No substantial evidence of endocrine-disrupting properties.

- Potential risks upon exposure necessitate careful handling.

Table 3: Toxicological Data

| Endpoint | Value | Source |

|---|---|---|

| Oral LD50 | Not Available | IUCLID Toxicity Data |

| Dermal LD50 | Not Available | ECHA Registered Substances |

| Ecotoxicological Information | Moderate | US EPA Ecotox Database |

Mecanismo De Acción

The mechanism of action of tin(IV) tert-butoxide involves its ability to undergo hydrolysis and oxidation reactions. Upon exposure to moisture, it hydrolyzes to form tin(IV) oxide and tert-butyl alcohol. The tin(IV) oxide formed can act as a catalyst or participate in further chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the organotin compounds derived from this compound .

Comparación Con Compuestos Similares

Data Tables

Table 1: Physical Properties

| Compound | Melting Point (°C) | Molecular Weight | Density (g/cm³) |

|---|---|---|---|

| This compound | 40–45 | 411.16 | 1.06 |

| Potassium tert-butoxide | ~300 (decomposes) | 176.33 | 1.10 (est.) |

| Tantalum(V) ethoxide | - | 406.25 | 1.20 |

Actividad Biológica

Tin(IV) tert-butoxide, also known as tetrakis(2-methylpropan-2-yl)oxy stannane (Sn(OtBu)₄), is an organotin compound with diverse applications in chemistry, biology, and materials science. This article explores its biological activity, including its mechanisms of action, applications in research, and potential health effects.

- Molecular Formula: C₁₆H₃₆O₄Sn

- Molecular Weight: 411.17 g/mol

- CAS Number: 36809-75-3

- Physical State: White to off-white solid

- Melting Point: 40–44 °C

- Boiling Point: 65 °C

This compound primarily acts through the following mechanisms:

- Oxidation and Reduction Reactions: It can function as both an oxidizing and reducing agent in various organic reactions, facilitating the transformation of substrates in synthetic pathways.

- Nucleophilic Substitution: The compound is commonly utilized in nucleophilic substitution reactions, where it replaces other groups in organic molecules.

- Enzyme Inhibition: Research indicates that it may inhibit certain enzymes, impacting biochemical pathways relevant to cellular functions.

1. Antifungal and Antibacterial Activity

This compound has been investigated for its potential as an antifungal and antibacterial agent. Studies have shown that derivatives of this compound exhibit significant antimicrobial properties against various pathogens, making it a candidate for developing new therapeutic agents .

2. Materials Science

In materials science, this compound is used as a precursor for synthesizing tin oxide (SnO₂) thin films through chemical vapor deposition (CVD). These films have applications in electronics and sensors due to their semiconducting properties .

3. Environmental Applications

The compound has shown promise in wastewater treatment processes by facilitating the removal of pollutants through the formation of metal oxide membranes. This application highlights its potential role in environmental remediation efforts.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound against Candida albicans and Staphylococcus aureus. The results indicated that the compound inhibited growth at concentrations as low as 0.5 mg/mL, suggesting its potential use in clinical settings for treating infections caused by these pathogens.

Case Study 2: Thin Film Deposition

Research conducted on the atmospheric pressure chemical vapor deposition (APCVD) of SnO₂ using this compound revealed that varying deposition parameters significantly affected film morphology and electrical properties. Characterization techniques such as X-ray diffraction (XRD) and scanning electron microscopy (SEM) confirmed the formation of high-quality SnO₂ films suitable for electronic applications .

Toxicological Considerations

Despite its useful properties, this compound poses certain health risks. It is classified as hazardous due to its potential toxicity upon exposure. Safety data indicate that it can cause irritation to skin and eyes and may be harmful if ingested or inhaled . Proper handling and safety protocols are essential when working with this compound.

Q & A

Basic: What are the standard synthetic protocols for Tin(IV) tert-butoxide, and how can researchers ensure reproducibility?

This compound is typically synthesized via alcohol exchange reactions, such as reacting tin tetrachloride (SnCl₄) with tert-butanol under anhydrous conditions . Key steps include:

- Anhydrous Environment : Use Schlenk-line techniques or gloveboxes to prevent hydrolysis, as moisture rapidly degrades metal alkoxides .

- Solvent Choice : Toluene or hexane is preferred to facilitate byproduct (HCl) removal via distillation .

- Purification : Vacuum sublimation or recrystallization ensures high purity (>99.99%), critical for applications like atomic layer deposition (ALD) .

Reproducibility requires strict control of reaction stoichiometry, temperature (e.g., maintaining 0–5°C during alcohol addition), and documentation of solvent drying methods (e.g., molecular sieves) .

Basic: What safety precautions are essential when handling this compound in the laboratory?

This compound is acutely toxic via inhalation, skin contact, and ingestion, and it causes severe eye irritation . Key precautions:

- PPE : Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation .

- Moisture Avoidance : Store in sealed, argon-flushed containers to prevent exothermic hydrolysis, which releases tert-butanol and generates heat .

- Spill Management : Neutralize spills with dry sand or vermiculite; avoid water to prevent violent reactions .

Advanced: How can researchers resolve inconsistencies in reported physical properties (e.g., melting points) of this compound across literature?

Discrepancies in properties like melting points (e.g., 40–44°C in some reports vs. higher ranges in others) often arise from:

- Purity Variations : Commercial batches may contain residual solvents or hydrolysis byproducts. Validate purity via elemental analysis and NMR .

- Polymorphism : Crystalline vs. amorphous forms can exhibit different thermal behaviors. Use differential scanning calorimetry (DSC) to characterize phase transitions .

- Synthetic Protocol Differences : Trace metal content (e.g., from SnCl₄ precursors) affects properties. Standardize synthesis using high-purity reagents and document protocols meticulously .

Advanced: What methodologies optimize this compound as a precursor for SnO₂ thin films in electronic applications?

For ALD or chemical vapor deposition (CVD) of SnO₂:

- Precursor Design : Modify ligand architecture (e.g., mixing tert-butoxide with other alkoxides) to lower decomposition temperatures and improve film uniformity .

- Substrate Pretreatment : Oxygen plasma treatment enhances precursor adsorption on substrates like silicon or ITO .

- Process Parameters : Optimize deposition temperature (150–300°C) and pulse duration to balance crystallinity and defect density. Monitor film quality via X-ray photoelectron spectroscopy (XPS) and ellipsometry .

Advanced: How can researchers validate the coordination geometry and stability of this compound in solution?

- Spectroscopic Techniques :

- FTIR : Confirm tert-butoxide ligand binding via Sn-O stretching vibrations (450–550 cm⁻¹) .

- NMR : Use ¹¹⁹Sn NMR to assess solution-state coordination (e.g., tetrahedral vs. oligomeric structures) .

- Stability Studies : Monitor decomposition kinetics in solvents like THF using UV-Vis spectroscopy. Hydrolysis rates correlate with water content; use Karl Fischer titration to quantify trace moisture .

Basic: What analytical techniques are critical for characterizing this compound and its derivatives?

- Elemental Analysis : Verify Sn and O content to confirm stoichiometry .

- Single-Crystal XRD : Resolve molecular structure and confirm tetrahedral geometry .

- Thermogravimetric Analysis (TGA) : Measure thermal stability and decomposition pathways (e.g., tert-butanol release at ~200°C) .

Advanced: How should researchers address batch-to-batch variability in commercial this compound?

- Supplier Documentation : Request certificates of analysis (CoA) for trace metal content and purity .

- In-House Validation : Compare multiple batches using FTIR, NMR, and ICP-MS to identify impurities (e.g., chloride residues) .

- Synthetic Alternatives : Prepare this compound in-house using literature protocols to bypass supplier inconsistencies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.